![molecular formula C18H30N6O B5541921 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

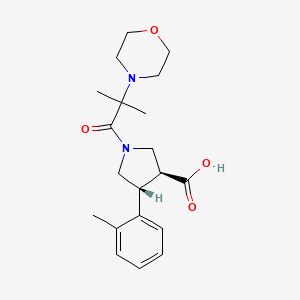

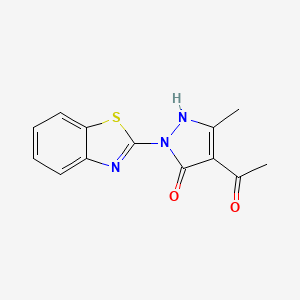

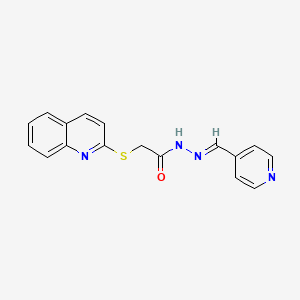

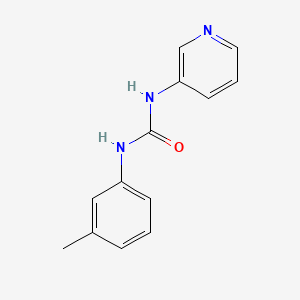

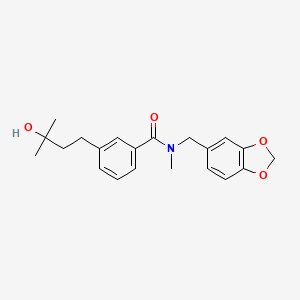

The synthesis of pyrimidine derivatives, including compounds similar to 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, involves multi-step chemical processes. For instance, the synthesis of 4-piperazino-5-methylthiopyrimidines has been described through the nucleophilic attack of 2,4,6-trichloropyrimidine by amines, yielding compounds with potential antiemetic activity among other pharmacological properties (Mattioda et al., 1975). Another study detailed the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, showcasing the introduction of structural variety and the evaluation of their immunosuppressive activity (Jang et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives plays a crucial role in their biological activity. Studies have utilized various analytical techniques to elucidate these structures. For example, the structure-activity relationship of hypoglycemic 4-amino-2-(1-piperazinyl)pyrimidines was investigated to understand the impact of molecular weight and basicity on their pharmacological activity (Sekiya et al., 1983).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions that modify their properties and pharmacological activities. The synthesis and evaluation of pyrimidine and bispyrimidine derivatives for anti-inflammatory and analgesic activities highlight the versatility of these compounds in chemical modifications and the resultant biological effects (Sondhi et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, as a part of pyrimidine derivatives, has been explored in various scientific research contexts. The synthesis of pyrimidine and bispyrimidine derivatives, including those similar in structure to 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, has shown significant biological activities. These activities include anti-inflammatory and analgesic effects, highlighting the potential of pyrimidine derivatives in therapeutic applications (Sondhi et al., 2007).

Antiproliferative Activity

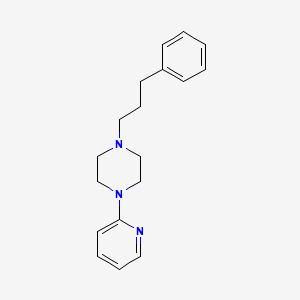

The evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines has revealed promising antiproliferative activities. This suggests the potential application of structurally related pyrimidine derivatives in cancer research, aiming to identify novel anticancer agents (Mallesha et al., 2012).

Antibacterial Properties

The synthesis of pyrido(2,3-d)pyrimidine derivatives exhibiting antibacterial properties indicates the utility of pyrimidine derivatives in combating bacterial infections. Such compounds have shown effectiveness against gram-negative bacteria, including strains resistant to conventional antibiotics (Matsumoto & Minami, 1975).

Neurological Applications

Investigations into sodium channel antagonists have identified pyrimidine derivatives with neuroprotective effects, reducing neurological deficits and potentially aiding in the recovery from stroke-induced damage (Smith et al., 1997). This opens avenues for the development of novel treatments for neurological disorders and conditions resulting from cerebral ischemia.

Development of Antipsychotic Agents

Chemoenzymatic synthesis techniques have been employed to create pyrimidine derivatives acting as potential antipsychotic agents. This highlights the broad therapeutic potential of pyrimidine derivatives, encompassing mental health disorders in addition to their anti-inflammatory, analgesic, antiproliferative, and antibacterial properties (Gil et al., 1997).

Propiedades

IUPAC Name |

3-methyl-1-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N6O/c1-15(2)12-18(25)24-10-8-23(9-11-24)17-13-16(19-14-20-17)22-6-4-21(3)5-7-22/h13-15H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEWKCCMJXXMJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)

![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)

![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)

![N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5541897.png)

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)